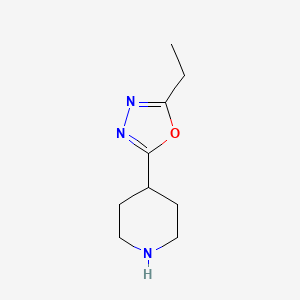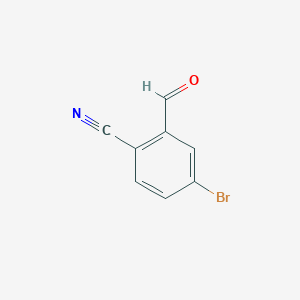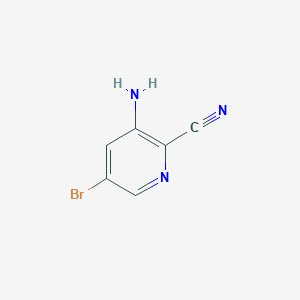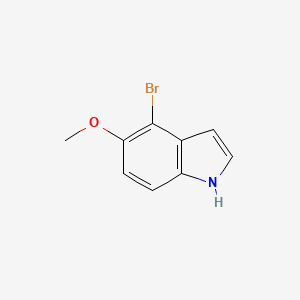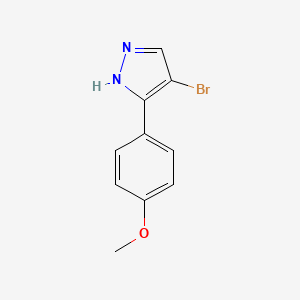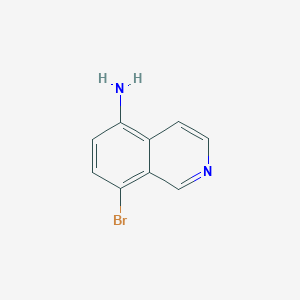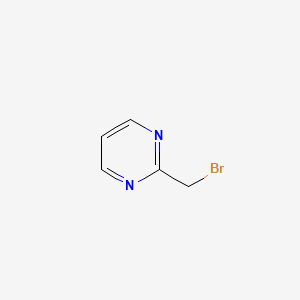
2-Chloro-5-iodobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzaldehydes, such as those mentioned in the papers, often involves the substitution of halogen atoms into the benzaldehyde framework. For instance, the synthesis of salicylaldehydes from 5-chloromethyl-2-hydroxybenzaldehyde involves the replacement of a chlorine atom with various nucleophiles . This suggests that the synthesis of 2-Chloro-5-iodobenzaldehyde could potentially be achieved through similar substitution reactions, where appropriate leaving groups are replaced by chlorine or iodine.
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. The crystal structure analysis of a related compound, a molecular complex of 4-chloroaniline with 3-hydroxy-4-methoxybenzaldehyde, reveals the atomic packing and intermolecular interactions within the crystal . Such analysis is crucial for understanding the molecular structure of 2-Chloro-5-iodobenzaldehyde, as it would provide insights into how the chlorine and iodine substituents affect the overall crystal packing and stability.
Chemical Reactions Analysis
The reactivity of halogenated benzaldehydes is often explored through their involvement in the synthesis of various heterocycles and as substrates in different organic reactions. For example, salicylaldehydes derived from 5-chloromethyl-2-hydroxybenzaldehyde have been used to synthesize benzofuran or coumarin and in the Petasis borono-Mannich reaction . This indicates that 2-Chloro-5-iodobenzaldehyde could also participate in similar chemical reactions, potentially leading to the formation of diverse organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes can be studied through various spectroscopic and thermochemical methods. The paper discussing the novel binary organic complex provides data on properties such as heat of fusion, entropy of fusion, and refractive index, obtained through thermochemical studies and spectroscopic techniques like IR, NMR, and UV-Vis absorption spectra . These methods could be applied to 2-Chloro-5-iodobenzaldehyde to determine its physical and chemical properties, such as thermal stability, electronic transitions, and intermolecular forces within the crystal lattice.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis :
- 2-Chloro-5-iodobenzaldehyde has been utilized in the synthesis of fluorous imine and thioether palladacycles, which serve as precursors for highly active Heck and Suzuki catalysts. These catalysts demonstrate significant turnover numbers, indicating their efficiency in catalytic processes (Rocaboy & Gladysz, 2003).
- It's also used in the synthesis of various Schiff bases and 2-Azetidinones, showing potential antibacterial activity against different bacterial strains (Junne et al., 2012).
Molecular and Crystal Structure Studies :
- Studies on 2-Chloro-5-iodobenzaldehyde derivatives, like 2-iodobenzaldehyde 4-nitrophenylhydrazone, have contributed to understanding the formation of edge-fused rings and intermolecular interactions in molecular structures (Glidewell et al., 2003).
Material Science and Chemistry :
- In material science, this compound is involved in the construction of macrocyclic complexes with interesting structural and spectral properties. These complexes have potential applications in various fields like coordination chemistry and materials science (Chen et al., 2014).
- It has also been used in the synthesis of pentanuclear Mn(III) clusters with potential applications in the study of magnetic properties and molecular magnetism (Bikas et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSJMLJXBCULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodobenzaldehyde | |
CAS RN |
256925-54-9 | |
| Record name | 2-chloro-5-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

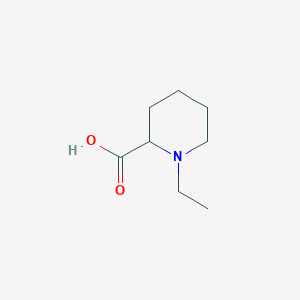

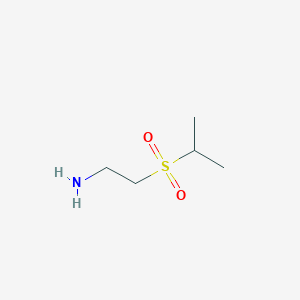
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)
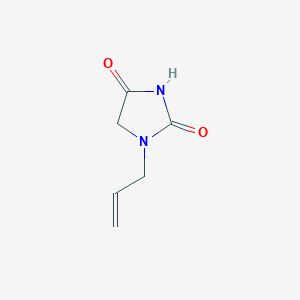
![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)
